molecular formula C7H7F3N2OS B6431898

"2-cyclopropyl-5-(2,2,2-trifluoroethoxy)-1,3,4-thiadiazole"

Cat. No. B6431898
CAS RN: 2198301-30-1
M. Wt: 224.21 g/mol
InChI Key: GVFNDZODTUSFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-5-(2,2,2-trifluoroethoxy)-1,3,4-thiadiazole is a compound that has been studied for its potential applications in both scientific research and laboratory experiments. This compound has a unique structure, which allows it to interact with different molecules and can be used in various applications.

Scientific Research Applications

1. Anticancer Activity

  • 2-Cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives show significant antitumor activity. Particularly, 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole demonstrated selective efficacy against leukemic cancer cell lines (Noolvi et al., 2011).

2. Antimicrobial and Anti-Inflammatory Properties

  • Bis-heterocyclic derivatives containing 1,3,4-thiadiazole moieties exhibit antimicrobial, anti-inflammatory, analgesic, and lesser toxicity. Specifically, compounds with 3-chlorophenyl and 4-hydroxy-3-methoxy phenyl substitutions showed potent antimicrobial and anti-inflammatory effects (Kumar & Panwar, 2015).

3. Hypoglycemic Actions

  • 2-Sulfanilamido-5-cyclopropyl-1,3,4-thiadiazole has demonstrated hypoglycemic effects in rabbits, suggesting potential applications in diabetes management (Chen, Anderson, & Maze, 1946).

4. Broad Biological Activities

  • 1,3,4-Thiadiazole compounds, including those with cyclopropyl groups, are known for a range of biological activities, such as antiinflammatory, antimicrobial, anticonvulsants, antihypertensive, and anticancer properties. They also find applications in agriculture as insecticides, pesticides, and fungicides (Kemparajegowda et al., 2019).

5. Antifungal Activity

  • Compounds with thiadiazole moieties, including variations with cyclopropyl groups, have exhibited antifungal properties. This suggests potential use in combating fungal infections (Zhai et al., 2016).

properties

IUPAC Name

2-cyclopropyl-5-(2,2,2-trifluoroethoxy)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2OS/c8-7(9,10)3-13-6-12-11-5(14-6)4-1-2-4/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFNDZODTUSFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-(2,2,2-trifluoroethoxy)-1,3,4-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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